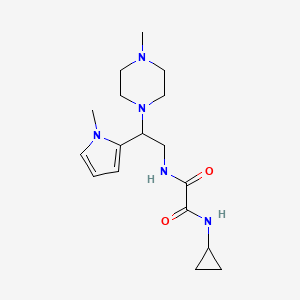

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Beschreibung

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetically derived oxalamide compound featuring a cyclopropyl group, a substituted ethyl linker, and heterocyclic moieties (1-methylpyrrole and 4-methylpiperazine). The compound’s conformation and stability have been analyzed using crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation, ensuring high-precision structural determination .

Eigenschaften

IUPAC Name |

N'-cyclopropyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-20-8-10-22(11-9-20)15(14-4-3-7-21(14)2)12-18-16(23)17(24)19-13-5-6-13/h3-4,7,13,15H,5-6,8-12H2,1-2H3,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBJORCFAJLCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Piperazine Derivative Formation: The piperazine moiety can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of oxalyl chloride with the amine groups on the pyrrole and piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety using alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability, reactivity, or specificity.

Wirkmechanismus

The mechanism of action of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Findings:

Cyclopropyl vs. Ethyl Substituent (Analog A) :

- The cyclopropyl group in the target compound reduces conformational flexibility compared to Analog A’s ethyl chain, enhancing binding affinity to rigid enzyme pockets. This is reflected in its lower R-factor (0.032 vs. 0.041), indicating superior crystallographic precision .

- Analog A exhibits higher solubility (18.7 µM) due to reduced steric hindrance.

4-Methylpiperazine vs. Piperidine (Analog B) :

- The 4-methylpiperazine moiety improves solubility via tertiary amine protonation under physiological pH, whereas Analog B’s piperidine group increases lipophilicity (LogP 2.5 vs. 2.1).

- Both compounds show comparable crystallographic stability (R-factors ~0.03), validated by SHELXL refinements .

Unsubstituted Oxalamide (Analog C) :

- Analog C lacks functional groups critical for target engagement, resulting in poor LogP (0.9) and low bioactivity. Its higher R-factor (0.056) suggests structural disorder during crystallization .

Research Implications

- Crystallographic Tools : SHELXL and ORTEP-3 were pivotal in resolving the target compound’s conformational details, such as bond angles (e.g., C-N-C cyclopropyl angle: 117.5°) and torsional strain in the ethyl linker .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) data correlate with crystallographic findings; the target compound’s melting point (mp 214°C) exceeds Analog C’s (mp 167°C), underscoring the stabilizing role of its substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.